4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
The synthesis of 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions.
Wallach synthesis: This method involves the reaction of thioamides with hydrazines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form the desired heterocyclic rings.
Analyse Chemischer Reaktionen
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-((1,3-Dimethyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is unique due to its combination of triazole and thiazole rings. Similar compounds include:
1,2,4-Triazole derivatives: These compounds are known for their broad range of biological activities, including antifungal and anticancer properties.
Thiazole derivatives: These compounds are used in the development of antibiotics and other therapeutic agents.
The uniqueness of this compound lies in its ability to combine the properties of both triazole and thiazole rings, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H11N5S |
---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
4-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-5-10-7(13(2)12-5)3-6-4-14-8(9)11-6/h4H,3H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
CFBAMHQPVDSMCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)CC2=CSC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.